4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 537680-41-4
Cat. No.: VC4341809
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537680-41-4 |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.91 |
| IUPAC Name | 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
| Standard InChI Key | GIJVTINGUQKYJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₀ClN₃OS, with a molar mass of 385.91 g/mol. Its IUPAC name systematically describes the tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group, at position 6 with a methyl group, and at position 5 with a carboxamide linkage to a 2,5-dimethylphenyl ring. The thioxo group at position 2 distinguishes it from oxygenated analogs, potentially influencing its electronic and steric properties .
Spectroscopic Characterization
Key spectroscopic data for related compounds include:
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¹H NMR (DMSO-d₆): Peaks at δ 2.25–2.35 ppm (methyl groups), δ 7.20–8.20 ppm (aromatic protons), and δ 10.50–11.00 ppm (amide NH) .
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FT-IR: Stretching vibrations at ~1,670 cm⁻¹ (C=O), ~1,250 cm⁻¹ (C=S), and ~3,300 cm⁻¹ (N-H) .
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Mass Spectrometry: Molecular ion peaks consistent with the molecular weight, with fragmentation patterns indicative of the chlorophenyl and dimethylphenyl substituents .
Table 1: Comparative Physicochemical Data for Related Tetrahydropyrimidines
Synthesis and Structural Optimization
Biginelli Reaction and Modifications
The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide likely follows a modified Biginelli reaction, a one-pot condensation of:
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4-Chlorobenzaldehyde (aldehyde component),
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Methyl acetoacetate (β-ketoester),
Critical modifications include:
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Thiourea utilization: Substituting urea with thiourea introduces the thioxo group, enhancing electronic diversity .
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Catalyst systems: Piperidine or acidic ionic liquids improve yields (70–90%) under solvent-free or ethanol conditions .
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Post-synthetic functionalization: Carboxamide introduction via coupling reactions with 2,5-dimethylaniline .
Table 2: Optimization Parameters for Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Piperidine | 85 |
| Solvent | Ethanol | 78 |
| Temperature | 80°C | 82 |
| Reaction Time | 6 hours | 88 |
| Compound | Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|
| N-[4-Chloro-3-(trifluoromethyl)phenyl] | 46.4% edema suppression | COX-2 |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo | 18 µM (Topo II) | DNA replication |
| 4-Methyl-N-2,4-dimethylphenyl derivative | 25 mg/kg analgesic | CNS pathways |
Mechanistic Insights and Molecular Interactions
Thioxo Group Reactivity
The C=S moiety enhances:
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Electrophilicity: Facilitating nucleophilic attacks at position 2, enabling cross-coupling reactions .
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Metal coordination: Binding to Zn²⁺ or Fe³⁺ in enzyme active sites, as seen in metalloproteinase inhibition .
Chlorophenyl and Dimethylphenyl Effects
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4-Chlorophenyl: Increases lipophilicity (LogP +0.8), improving blood-brain barrier penetration .
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2,5-Dimethylphenyl: Steric hindrance modulates receptor selectivity, reducing off-target interactions .
Future Directions and Challenges
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Pharmacokinetic profiling: Address solubility limitations (logS = -4.2) via prodrug strategies or nanoformulations.
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Target validation: CRISPR screening to identify novel targets in inflammation and oncology.
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Toxicology studies: Acute toxicity assays in murine models to establish safety margins.
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